Cas no 1956310-66-9 (2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid HCl)

2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid HCl 化学的及び物理的性質
名前と識別子
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- 2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid HCl
- 2-amino-3-(3-methylimidazol-4-yl)propanoic acid;hydrochloride
- 2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride
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- インチ: 1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H
- InChIKey: VWCFOWBWRITCRS-UHFFFAOYSA-N
- SMILES: Cl.OC(C(CC1=CN=CN1C)N)=O
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 174
- トポロジー分子極性表面積: 81.1
2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid HCl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM324151-1g |
2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride |
1956310-66-9 | 95%+ | 1g |
$1326 | 2022-06-12 | |
Chemenu | CM324151-250mg |
2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride |
1956310-66-9 | 95%+ | 250mg |
$498 | 2022-06-12 | |
1PlusChem | 1P00I3V7-250mg |
2-AMINO-3-(1-METHYL-1H-IMIDAZOL-5-YL)PROPANOIC ACID HCL |
1956310-66-9 | 95% | 250mg |
$573.00 | 2024-06-17 |
2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid HCl 関連文献
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid HClに関する追加情報
Research Brief on 2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid HCl (CAS: 1956310-66-9)
2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid HCl (CAS: 1956310-66-9) is a chemically modified amino acid derivative that has garnered significant attention in recent biomedical research. This compound, characterized by the presence of a methylated imidazole ring, serves as a critical intermediate in the synthesis of novel pharmaceuticals, particularly in the development of targeted therapies for neurological disorders and cancer. Its unique structural properties enable it to interact with specific biological targets, making it a valuable tool in drug discovery and development.
Recent studies have focused on the compound's role as a precursor in the synthesis of metabotropic glutamate receptor (mGluR) modulators. These receptors are implicated in various neurological conditions, including Parkinson's disease, schizophrenia, and anxiety disorders. Researchers have demonstrated that derivatives of 2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid HCl exhibit high affinity for mGluR subtypes, suggesting potential therapeutic applications. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in enhancing receptor binding affinity when incorporated into small-molecule inhibitors.
In addition to its neurological applications, this compound has shown promise in oncology research. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its use in the synthesis of kinase inhibitors, particularly those targeting aberrant signaling pathways in glioblastoma multiforme (GBM). The methyl-imidazole moiety was found to enhance blood-brain barrier penetration, a critical factor in treating central nervous system (CNS) malignancies. Further preclinical trials are underway to evaluate its pharmacokinetic properties and toxicity profiles.
The synthesis and characterization of 2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid HCl have also been refined in recent years. Advanced techniques such as asymmetric catalysis and microwave-assisted synthesis have improved yield and purity, as documented in a 2023 ACS Organic Process Research & Development paper. These methodological advancements are expected to facilitate large-scale production for clinical trials.
Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its potential off-target effects require further investigation. Ongoing research aims to optimize its structure-activity relationship (SAR) through computational modeling and high-throughput screening. Collaborative efforts between academic institutions and pharmaceutical companies are anticipated to accelerate its transition from bench to bedside.
In conclusion, 2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid HCl represents a versatile scaffold in medicinal chemistry with dual applications in neurology and oncology. Its continued exploration underscores the importance of structurally diverse amino acid derivatives in addressing unmet medical needs. Future studies should prioritize in vivo validation and translational research to fully realize its therapeutic potential.
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